

Fmoc-Phe(4-F)-OH synthesis and structural formula

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Compound of Interest		
Compound Name:	Fmoc-Phe(4-F)-OH	
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An In-depth Technical Guide to Fmoc-Phe(4-F)-OH: Synthesis, Structure, and Applications

Introduction

N- α -Fmoc-4-fluoro-L-phenylalanine, commonly abbreviated as **Fmoc-Phe(4-F)-OH**, is a fluorinated amino acid derivative widely utilized as a fundamental building block in peptide synthesis.[1][2] The strategic incorporation of fluorine into the phenylalanine side chain can significantly modulate the biological and physicochemical properties of peptides, including metabolic stability, hydrophobicity, and binding affinity.[3][4][5] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α -amino function is crucial for modern solid-phase peptide synthesis (SPPS), offering an orthogonal protection strategy due to its base-lability.[1][6] This guide provides a comprehensive overview of the synthesis, structural characteristics, and applications of **Fmoc-Phe(4-F)-OH** for researchers and professionals in drug development and peptide chemistry.

Structural Formula and Properties

Fmoc-Phe(4-F)-OH is characterized by a 4-fluorophenylalanine core structure protected at the amino terminus by the Fmoc group.

Chemical Structure:

The key structural features are the L-phenylalanine backbone, a fluorine atom substituted at the para (4-position) of the phenyl ring, and the bulky, base-labile Fmoc protecting group.



Quantitative Data Summary

The physicochemical properties of **Fmoc-Phe(4-F)-OH** are summarized in the table below for easy reference.

Property	Value
Synonyms	Fmoc-4-fluoro-L-phenylalanine, N-α-Fmoc-4-fluoro-L-phenylalanine
Molecular Formula	C ₂₄ H ₂₀ FNO ₄ [7][8][9][10]
Molecular Weight	405.42 g/mol [8][9][10]
CAS Number	169243-86-1[7][8][9][10]
Appearance	White to off-white or slight yellow powder/crystalline solid[8][9][11]
Purity	Typically ≥98% (HPLC)[8]
Storage Temperature	2-8°C[9]

Synthesis of Fmoc-Phe(4-F)-OH

The standard laboratory synthesis of **Fmoc-Phe(4-F)-OH** involves the N-protection of the free amino acid 4-fluoro-L-phenylalanine using an Fmoc-donating reagent under basic conditions, a method generally known as the Schotten-Baumann reaction.

Experimental Protocol

Materials:

- 4-Fluoro-L-phenylalanine (H-Phe(4-F)-OH)
- N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
- Sodium Carbonate (Na₂CO₃)
- 1,4-Dioxane



- · Deionized Water
- Diethyl Ether
- Ethyl Acetate
- Hexane
- Hydrochloric Acid (HCl), 1M
- Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

- Dissolution of Amino Acid: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 4fluoro-L-phenylalanine in 50 mL of 10% aqueous sodium carbonate solution. Stir at room temperature until fully dissolved.
- Preparation of Fmoc Reagent: In a separate beaker, dissolve 1.05 equivalents of Fmoc-OSu in 50 mL of 1,4-dioxane.
- Reaction: Slowly add the Fmoc-OSu solution to the stirring amino acid solution over 30 minutes at room temperature.
- Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform, methanol, and acetic acid (e.g., 90:8:2 v/v/v).
- Work-up:
 - Transfer the reaction mixture to a separatory funnel and wash three times with 50 mL
 portions of diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.
 - Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of 1M HCl. A
 white precipitate of the product will form.
- Isolation:



- Collect the white precipitate by vacuum filtration using a Büchner funnel.
- Wash the solid product thoroughly with cold deionized water until the washings are neutral to pH paper.
- Drying and Purification:
 - Dry the crude product under vacuum.
 - If necessary, the product can be further purified by recrystallization from an ethyl acetate/hexane solvent system to yield high-purity Fmoc-Phe(4-F)-OH.

Applications in Research and Drug Development

Fmoc-Phe(4-F)-OH is a critical reagent in the field of peptide science.

- Solid-Phase Peptide Synthesis (SPPS): It is a standard building block for introducing 4fluorophenylalanine residues into peptide sequences using Fmoc-based SPPS.[8] The Fmoc
 group is cleaved under mild basic conditions (typically with piperidine in DMF), leaving the
 peptide chain ready for the coupling of the next amino acid.[12]
- Enhanced Peptide Properties: The incorporation of 4-fluorophenylalanine can enhance the
 metabolic stability of peptides by blocking enzymatic degradation at the phenyl ring.[4] It also
 modifies the electronic and lipophilic properties of the peptide, which can lead to improved
 binding affinity and better pharmacokinetic profiles.[3][5]
- Drug Discovery: This amino acid derivative has been used in the synthesis of bioactive peptides and peptidomimetics.[1] A notable example is its use in the preparation of Ulimorelin, a potent macrocyclic ghrelin receptor agonist.[13]
- Biophysical Studies: The fluorine atom serves as a sensitive probe for ¹⁹F-NMR spectroscopy, allowing for detailed studies of peptide conformation, dynamics, and interactions with biological targets without significantly altering the parent structure.

Visualizations Synthesis Workflow



The following diagram illustrates the key steps in the chemical synthesis of **Fmoc-Phe(4-F)-OH**.



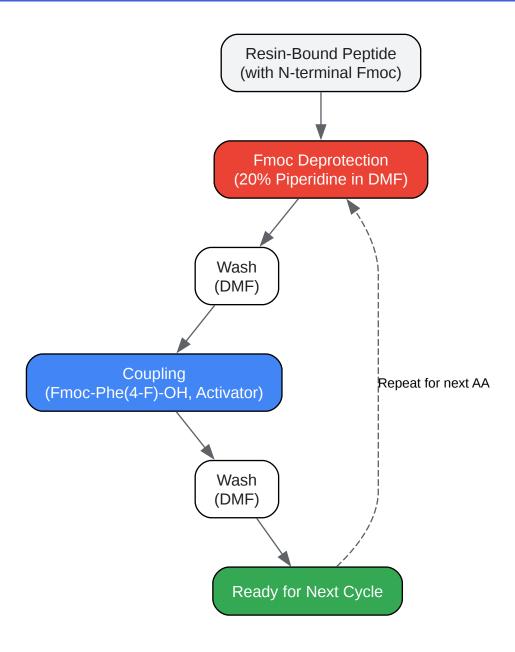
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Caption: Workflow for the synthesis of Fmoc-Phe(4-F)-OH.

Role in Fmoc-SPPS Experimental Workflow

This diagram outlines the logical steps for incorporating an Fmoc-protected amino acid like **Fmoc-Phe(4-F)-OH** into a growing peptide chain during solid-phase peptide synthesis.





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Caption: General workflow of an Fmoc-SPPS cycle.

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